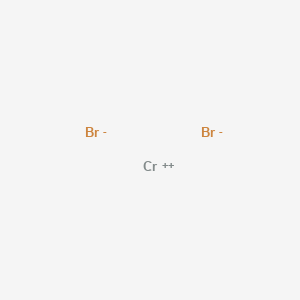
Chromous bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromous bromide is an inorganic compound with the chemical formula CrBr₂. It is a white solid that dissolves in water to give blue solutions that are readily oxidized by air. This compound adopts the cadmium iodide structure motif, featuring sheets of octahedral chromium(II) centers interconnected by bridging bromide ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromous bromide can be prepared by the reduction of chromium(III) bromide with hydrogen gas for 6–10 hours at 350-400°C, cogenerating hydrogen bromide: [ 2 \text{CrBr}_3 + \text{H}_2 \rightarrow 2 \text{CrBr}_2 + 2 \text{HBr} ] Alternatively, treatment of chromium powder with concentrated hydrobromic acid gives a blue hydrated chromium(II) bromide, which can be converted to a related acetonitrile complex: [ \text{Cr} + n \text{H}_2\text{O} + 2 \text{HBr} \rightarrow \text{CrBr}_2(\text{H}_2\text{O})_n + \text{H}_2 ]
Industrial Production Methods: Industrial production methods for chromium(II) bromide typically involve the reduction of chromium(III) bromide with hydrogen gas, as described above. This method is favored due to its efficiency and the availability of raw materials .
Chemical Reactions Analysis
Types of Reactions: Chromous bromide undergoes various types of reactions, including:
Oxidation: this compound can be readily oxidized by air to form chromium(III) bromide.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: this compound can participate in substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Oxidation: Exposure to air or oxygen.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Halide salts or other ligands in aqueous or non-aqueous solutions.
Major Products Formed:
Oxidation: Chromium(III) bromide.
Reduction: Chromium metal or lower oxidation state chromium compounds.
Substitution: Various chromium halide complexes.
Scientific Research Applications
Chromous bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chromium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic applications, although its use is limited due to toxicity concerns.
Mechanism of Action
The mechanism by which chromium(II) bromide exerts its effects involves its ability to participate in redox reactions. The chromium(II) ion can readily donate or accept electrons, making it a versatile reagent in various chemical processes. The molecular targets and pathways involved depend on the specific reaction or application, but generally involve electron transfer mechanisms .
Comparison with Similar Compounds
Chromous bromide can be compared with other similar compounds, such as:
Chromium(III) bromide (CrBr₃): Unlike chromium(II) bromide, chromium(III) bromide is more stable and less reactive.
Chromium(II) chloride (CrCl₂): Similar in structure and reactivity to chromium(II) bromide, but with chloride ligands instead of bromide.
Chromium(II) iodide (CrI₂): Another similar compound with iodide ligands, which may exhibit different reactivity due to the larger size of the iodide ion.
This compound is unique in its specific reactivity and applications, particularly in its ability to form blue solutions and its use as a reducing agent .
Properties
CAS No. |
10049-25-9 |
|---|---|
Molecular Formula |
CrBr2 Br2C |
Molecular Weight |
211.8 g/mol |
IUPAC Name |
chromium(2+);dibromide |
InChI |
InChI=1S/2BrH.Cr/h2*1H;/q;;+2/p-2 |
InChI Key |
XZQOHYZUWTWZBL-UHFFFAOYSA-L |
SMILES |
[Cr+2].[Br-].[Br-] |
Canonical SMILES |
[Cr+2].[Br-].[Br-] |
Key on ui other cas no. |
10049-25-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















